4,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide
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Overview
Description
4,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that features both pyrimidine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 5-methyl-1,3,4-thiadiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using more cost-effective reagents and solvents, as well as by employing continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole or pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups attached to the pyrimidine or thiadiazole rings.
Scientific Research Applications
4,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine ring but lacks the thiadiazole moiety.
5-Methyl-1,3,4-thiadiazole-2-carboxylic acid: This compound contains the thiadiazole ring but does not have the pyrimidine moiety.
4,6-Dimethyl-2-thiopyrimidine: This compound has a sulfur atom in place of the carboxamide group.
The uniqueness of this compound lies in its combination of both pyrimidine and thiadiazole rings, which imparts specific chemical and biological properties that are not present in the individual components.
Properties
IUPAC Name |
4,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-5-4-6(2)12-8(11-5)9(16)13-10-15-14-7(3)17-10/h4H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDIWRDMXZSHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=NN=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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